(cis-2-Amino-2-methylcyclopentyl)methanol hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 165.66 g/mol. It is classified as an organic amine and is primarily used in scientific research. The compound is recognized by its CAS number 1212406-48-8 and is often sourced from chemical suppliers such as Sigma-Aldrich and VWR .
The synthesis of (cis-2-Amino-2-methylcyclopentyl)methanol hydrochloride typically involves the following methods:
The specific synthetic pathways can vary, but one common method involves the reductive amination of a suitable cyclopentyl ketone with formaldehyde in the presence of an amine, followed by treatment with hydrochloric acid to yield the hydrochloride salt .
The structure of (cis-2-Amino-2-methylcyclopentyl)methanol hydrochloride can be represented using its SMILES notation: N[C@](CCC1)(C)[C@@H]1CO.Cl. The compound features a cyclopentane ring substituted with an amino group and a hydroxymethyl group.
(cis-2-Amino-2-methylcyclopentyl)methanol hydrochloride can participate in various chemical reactions typical for amines and alcohols:
The reactivity of this compound may be influenced by its steric configuration due to the cyclopentane ring, which can affect how it interacts with other chemical species .
The mechanism of action for (cis-2-Amino-2-methylcyclopentyl)methanol hydrochloride is primarily studied in pharmacological contexts where it may act as a neurotransmitter or receptor modulator.
The compound should be handled with care due to its irritant properties, and appropriate safety measures should be taken during experimentation .
(cis-2-Amino-2-methylcyclopentyl)methanol hydrochloride has several potential applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: